N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Overview
Description
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities
Mechanism of Action
Target of Action
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Mode of Action
Thiazolidine derivatives are known to interact with their targets, leading to various biological responses . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological responses, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic activity of thiazolidine derivatives has been a subject of research, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives are known to exhibit diverse therapeutic and pharmaceutical activity .
Action Environment
The synthesis of thiazolidine derivatives often considers factors such as yield, purity, selectivity, and pharmacokinetic activity .
Biochemical Analysis
Biochemical Properties
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can affect various cellular processes, including apoptosis and cell signaling pathways. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell proliferation, differentiation, and apoptosis. By modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, this compound can alter gene expression and cellular metabolism. These changes can lead to enhanced cell survival, reduced inflammation, and improved cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or induce conformational changes in receptors, affecting their signaling capabilities. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced inflammation and enhanced cell survival. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered energy production and metabolic balance. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness, with certain tissues or cell types exhibiting higher concentrations of this compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of ethylamine and methylamine with a thiazolidine-4-carboxylic acid derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .
Scientific Research Applications
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of various thiazolidine derivatives.
N-methyl-1,3-thiazolidine-4-carboxamide: A closely related compound with similar chemical properties.
Uniqueness
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the nitrogen atom enhances its solubility and reactivity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-3-9(2)7(10)6-4-11-5-8-6/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTWLGQVUGEBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1CSCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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